molecular formula C9H11F2NO B13067642 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol

1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol

Katalognummer: B13067642
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: VOEOFBZHVGUPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol is a fluorinated organic compound with the molecular formula C9H11F2NO. This compound is of interest due to its unique chemical structure, which includes both fluorine and amino groups, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol typically involves the reaction of 2-fluoroaniline with epichlorohydrin in the presence of a base, followed by fluorination. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Base: Sodium hydroxide (NaOH)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the fluorine or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction may produce fluoro-amines.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
  • 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Uniqueness

1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol is unique due to its specific combination of fluorine and amino groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H11F2NO

Molekulargewicht

187.19 g/mol

IUPAC-Name

1-fluoro-3-(2-fluoroanilino)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c10-5-7(13)6-12-9-4-2-1-3-8(9)11/h1-4,7,12-13H,5-6H2

InChI-Schlüssel

VOEOFBZHVGUPAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NCC(CF)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.